molecular formula C9H4N2O3 B12873177 2-Cyanobenzo[d]oxazole-5-carboxylic acid

2-Cyanobenzo[d]oxazole-5-carboxylic acid

Cat. No.: B12873177
M. Wt: 188.14 g/mol
InChI Key: LBBHCNIVZRJHDM-UHFFFAOYSA-N
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Description

2-Cyanobenzo[d]oxazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C9H4N2O3. It is part of the oxazole family, which is known for its diverse applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyanobenzo[d]oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aromatic aldehydes with nitriles in the presence of a base, such as quaternary ammonium hydroxide . Another method includes the use of palladium-catalyzed direct arylation of oxazoles with aryl and heteroaryl bromides, chlorides, iodides, and triflates .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of task-specific phosphine ligands and polar solvents can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-Cyanobenzo[d]oxazole-5-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, quaternary ammonium hydroxide, and various aryl and heteroaryl halides . The reactions are typically carried out under mild to moderate conditions to ensure high selectivity and yield.

Major Products

The major products formed from these reactions include various substituted oxazoles, which have significant applications in medicinal chemistry and material science .

Scientific Research Applications

2-Cyanobenzo[d]oxazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyanobenzo[d]oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to various enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

2-Cyanobenzo[d]oxazole-5-carboxylic acid can be compared with other similar compounds in the oxazole family, such as:

  • 2-Aminobenzo[d]oxazole-5-carboxylic acid
  • 2-Methylbenzo[d]oxazole-5-carboxylic acid
  • 2-Phenylbenzo[d]oxazole-5-carboxylic acid

These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. The unique combination of a cyano group and a carboxylic acid group in this compound contributes to its distinct properties and applications .

Properties

Molecular Formula

C9H4N2O3

Molecular Weight

188.14 g/mol

IUPAC Name

2-cyano-1,3-benzoxazole-5-carboxylic acid

InChI

InChI=1S/C9H4N2O3/c10-4-8-11-6-3-5(9(12)13)1-2-7(6)14-8/h1-3H,(H,12,13)

InChI Key

LBBHCNIVZRJHDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)N=C(O2)C#N

Origin of Product

United States

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